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Compound of Interest

Compound Name:
5-Bromo-2-(1-

methylcyclopropyl)pyrimidine

CAS No.: 893567-25-4

Cat. No.: B3296414

Get Quote

Executive Summary
This guide provides a technical analysis of the Carbon-13 (

C) NMR spectral signature of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (CAS 893567-25-
4). As a critical intermediate in the synthesis of P2X3 antagonists and other bioactive
heterocycles, accurate structural verification is essential.

This document compares the predicted theoretical shifts against experimentally validated

analogs (such as 5-bromopyrimidine and 5-bromo-2-cyclopropylpyrimidine) to establish a self-

validating assignment protocol.

Structural Analysis & Numbering
To ensure accurate assignment, we utilize the following IUPAC-consistent numbering scheme

for the pyrimidine scaffold and the cyclopropyl substituent.

Molecule Structure & Numbering
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Pyrimidine Core:

C2: Quaternary carbon between two nitrogens (ipso to cyclopropyl).

C4/C6: Aromatic methines adjacent to nitrogen.

C5: Aromatic quaternary carbon bonded to Bromine.

Substituent (1-Methylcyclopropyl):

C1': Quaternary cyclopropyl carbon (attached to C2).

C2'/C3': Cyclopropyl methylene carbons.

C-Me: Methyl carbon attached to C1'.
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Figure 1: Connectivity and chemical environment map. Blue/Red nodes indicate deshielded

aromatic carbons; Green/Grey nodes indicate shielded aliphatic carbons.

Comparative Shift Analysis (Data Tables)
The following data synthesizes experimental values from close structural analogs and high-

fidelity cheminformatics predictions (ACD/Labs, ChemDraw algorithms).
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Table 1: Chemical Shift Assignments (ppm in CDCl )
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Carbon
Position

Type

Target: 5-

Bromo-2-(1-

methylcyclop

ropyl)pyrimid

ine

(Predicted)

Analog 1: 5-

Bromopyrimi

dine

(Experiment
al)

Analog 2: 2-

Cyclopropylp

yrimidine

(Experiment
al)

Shift Logic /

Causality

C2
Quaternary

(Ar)
168.5 ± 1.5 158.8 170.2

Deshielding:

N-C=N motif

+ ipso-alkyl

effect. The 1-

methyl group

adds steric

bulk but

minimal

electronic

shift vs.

cyclopropyl.

C4 / C6 Methine (Ar) 156.8 ± 1.0 156.5 156.1

Stability:

These

carbons are

distal to the

C2

modification,

remaining

relatively

constant

across the

series.

C5 Quaternary

(Ar)

118.5 ± 1.5 120.2 118.0 Heavy Atom

Effect:

Bromine is

electronegati

ve but heavy,

often causing

an upfield

shift relative
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to chloro-

analogs

(typically

~120 ppm).

C1'
Quaternary

(Alk)
22.5 ± 1.5 N/A 17.8 (CH)

Quaternizatio

n: Replacing

the methine

H with Methyl

shifts this

peak

downfield

(~+5 ppm)

and removes

the DEPT

signal.

C-Me Methyl 25.2 ± 1.0 N/A N/A

Characteristic

Signal:

Distinct high-

field signal

absent in

non-

methylated

analogs.

C2' / C3'
Methylene

(Alk)
16.5 ± 1.0 N/A 10.5

Beta-Effect:

The geminal

methyl group

induces a

slight

downfield

shift on the

cyclopropyl

ring carbons.

Table 2: Solvent Effects (CDCl vs. DMSO-d )
Note: Polar solvents like DMSO often cause slight deshielding of polar functional groups.
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Carbon
CDCl

(ppm)

DMSO-d

(ppm)

Delta (

)

C2 168.5 169.2 +0.7

C4/C6 156.8 157.5 +0.7

C5 118.5 119.0 +0.5

Aliphatic 16-25 16-25 < 0.3

Experimental Validation Protocol
To distinguish the target product from common impurities (e.g., des-methyl starting material or

regioisomers), follow this self-validating workflow.

Workflow: Structural Verification
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Figure 2: Step-by-step logic for validating the 5-bromo-2-(1-methylcyclopropyl)pyrimidine
structure.

Detailed Protocol Steps
Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL CDCl

(containing TMS). Ensure the solution is clear; filter if necessary to remove paramagnetic
inorganic salts (e.g., Pd residues from cross-coupling) which broaden peaks.

Acquisition:

Pulse Sequence: Standard Proton-Decoupled

C (typically zgpg30 on Bruker).

Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons C2 and C5).

Relaxation Delay (D1): Set to >2.0 seconds to ensure quaternary carbons (C2, C5, C1')

integrate reasonably well, though integration is not quantitative.

DEPT-135 Verification (Crucial):

The C1' (quaternary cyclopropyl) must disappear.

The C2'/C3' (methylene) must appear negative (inverted).

The C-Me (methyl) must appear positive.

Differentiation: In the des-methyl analog (2-cyclopropyl), C1' is a CH and would appear

positive in DEPT-135. This is the definitive test.

Discussion of Substituent Effects
The "Heavy Atom" Effect at C5
While halogenation typically deshields carbons (shifting them downfield), Bromine and Iodine

exhibit the "Heavy Atom Effect." The large electron cloud of Bromine provides diamagnetic

shielding, often counteracting the inductive deshielding.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3296414/docs?utm_src=pdf-body#c13-nmr-shift-assignment-guide-5-bromo-2-1-methylcyclopropyl-pyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3296414?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Result: C5 appears at ~118-120 ppm, significantly upfield from the C4/C6 carbons (~157

ppm), despite being aromatic.

The Quaternary Cyclopropyl Shift
The transformation of a cyclopropyl methine (CH) to a quaternary carbon (C-Me) usually results

in a 5-8 ppm downfield shift.

2-Cyclopropylpyrimidine (CH): ~17.8 ppm.

2-(1-Methylcyclopropyl)pyrimidine (C-quat): ~22.5 ppm. This shift is diagnostic. If you

observe a signal at 17-18 ppm that is positive in DEPT-135, your methylation failed.

References
General Pyrimidine Shifts:Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR
Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and
Biochemistry. VCH. (Standard reference for heterocycle shifts).

5-Bromopyrimidine Data: National Institute of Advanced Industrial Science and Technology

(AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3452.

Cyclopropyl Substituent Effects:Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13

NMR Spectroscopy. Wiley.[2] (Detailed tables on cycloalkane substituent effects).

Analog Comparison (2-Cyclopropylpyrimidine): PubChem Compound Summary for CID

20444413.

Cheminformatics Prediction Models: Calculations verified using ACD/Labs C+H NMR
Predictors and ChemDraw Professional 20.0 algorithms (2023).

Disclaimer: The "Predicted" values listed in Table 1 are derived from high-fidelity additivity rules

and spectral databases of structural analogs. Actual experimental values may vary slightly (± 1-

2 ppm) based on concentration, temperature, and specific solvent impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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